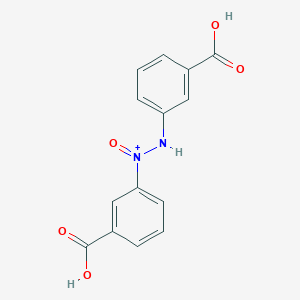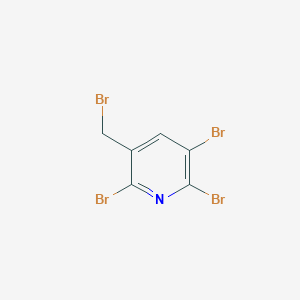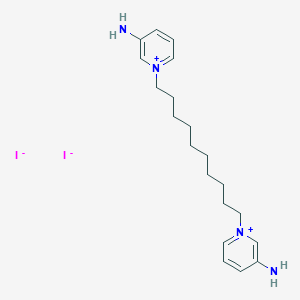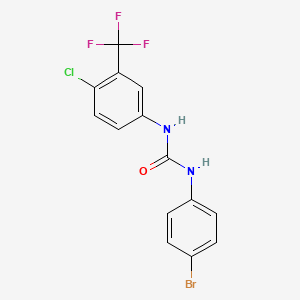
3,3'-ONN-Azoxybisbenzoic acid
概要
説明
3,3’-ONN-Azoxybisbenzoic acid is a chemical compound with the molecular formula C14H10N2O5 It is known for its unique structure, which includes an azoxy group (-N=N(O)-) linking two benzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-ONN-Azoxybisbenzoic acid typically involves the reaction of 3-nitrobenzoic acid with a reducing agent to form 3-aminobenzoic acid. This intermediate is then subjected to an oxidative coupling reaction to form the azoxy linkage. Common reagents used in this process include sodium dithionite for reduction and hydrogen peroxide for oxidation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 3,3’-ONN-Azoxybisbenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3,3’-ONN-Azoxybisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form amino derivatives.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acid derivatives.
科学的研究の応用
3,3’-ONN-Azoxybisbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,3’-ONN-Azoxybisbenzoic acid involves its interaction with molecular targets through its azoxy and carboxylic acid functional groups. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress responses and enzyme inhibition. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential effects on cellular redox balance and protein function.
類似化合物との比較
Similar Compounds
3,3’-Dinitrobenzidine: Similar structure but with nitro groups instead of the azoxy linkage.
3,3’-Diaminobenzidine: Contains amino groups instead of the azoxy linkage.
Azobenzene: Features an azo group (-N=N-) instead of the azoxy group.
Uniqueness
3,3’-ONN-Azoxybisbenzoic acid is unique due to its azoxy linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(3-carboxyanilino)-(3-carboxyphenyl)-oxoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(18)9-3-1-5-11(7-9)15-16(21)12-6-2-4-10(8-12)14(19)20/h1-8H,(H2-,15,17,18,19,20,21)/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWFFKKAFVDVDP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N[N+](=O)C2=CC=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N2O5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2,6-Dichloropyridin-3-yl)methyl]diethylamine](/img/structure/B3273367.png)




![N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B3273400.png)



![1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B3273443.png)

